N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that features both indole and triazolopyridazine moieties. These structural elements are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The compound’s unique structure suggests it may have diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then alkylated using an appropriate alkyl halide in the presence of a base.
Synthesis of the Triazolopyridazine Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Coupling of the Two Moieties: The final step involves coupling the indole and triazolopyridazine derivatives through amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or further to carbonyl compounds under strong oxidizing conditions.
Reduction: The compound can be reduced to remove oxygen functionalities or to hydrogenate double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy groups can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and triazolopyridazine moieties can bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with anti-inflammatory properties.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: Known for their anti-HIV activity.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is unique due to its dual indole and triazolopyridazine structure, which may confer a broader range of biological activities compared to compounds with only one of these moieties. This dual structure allows for more versatile interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C20H22N6O3 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C20H22N6O3/c1-28-16-5-3-4-15-14(16)10-12-25(15)13-11-21-19(27)8-6-17-22-23-18-7-9-20(29-2)24-26(17)18/h3-5,7,9-10,12H,6,8,11,13H2,1-2H3,(H,21,27) |
InChI Key |
NHGFIGHDKDXZLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCCN3C=CC4=C3C=CC=C4OC)C=C1 |
Origin of Product |
United States |
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